molecular formula C16H21N B079425 Hasubanan CAS No. 14510-67-9

Hasubanan

Cat. No. B079425
CAS RN: 14510-67-9
M. Wt: 227.34 g/mol
InChI Key: RKWPQIQYRNOTMT-CVEARBPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hasubanan is a natural product that has been identified as a potent cytotoxic agent. It belongs to the family of aporphine alkaloids and is found in the bark of Magnolia sieboldii. Hasubanan has been extensively studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

Scientific Research Applications

Alkaloid Isolation and Structure Elucidation

  • Hasubanan Alkaloids from Stephania longa : Research identified thirteen new hasubanan-type alkaloids from Stephania longa, a traditional Chinese medicine. These alkaloids were isolated, and their structures were elucidated using spectroscopic data and chemical methods (Zhang & Yue, 2005).

Synthetic Routes Development

  • Synthesis of Hasubanan Alkaloids : A general strategy was developed for the preparation of hasubanan and acutumine alkaloids, which have demonstrated antitumor, antiviral, and memory-enhancing effects. The enantioselective Diels-Alder reaction was a key step in establishing the absolute stereochemistry of these alkaloids (Calandra, King, & Herzon, 2013).

Divergent Synthesis Approach

  • Unified Synthesis of Hasubanan Alkaloids : A divergent approach was developed to synthesize three sub-classes of hasubanan alkaloids. This synthesis involved catalytic enantioselective construction of tricyclic compounds, leading to different hasubanan alkaloids with distinct topological features (Li, Wang, & Zhu, 2021).

Delta-Opioid Binding Affinity

  • Delta-Opioid Receptor Affinity : Hasubanan alkaloids isolated from Stephania japonica showed affinity for the human delta-opioid receptor, with varying IC50 values. These findings suggest potential applications in pain management (Carroll et al., 2010).

Propellane Core Structure Synthesis

  • Synthesis of Propellane Core Structure : A successful racemic synthesis of the propellane core structure, common in various hasubanan alkaloids, was reported. This synthesis included stereocontrolled construction of a cis-substituted heterobicycle, a precursor for intramolecular Dieckmann condensation (Nguyen & Kobayashi, 2008).

Anti-inflammatory Activity

  • Anti-inflammatory Activity : New hasubanan alkaloids isolated from Stephania longa demonstrated significant inhibitory effects on TNF-α and IL-6 production, suggesting potential anti-inflammatory applications (Liu et al., 2021).

properties

CAS RN

14510-67-9

Product Name

Hasubanan

Molecular Formula

C16H21N

Molecular Weight

227.34 g/mol

IUPAC Name

(1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene

InChI

InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1

InChI Key

RKWPQIQYRNOTMT-CVEARBPZSA-N

Isomeric SMILES

C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3

SMILES

C1CCC23CCC4=CC=CC=C4C2(C1)CCN3

Canonical SMILES

C1CCC23CCC4=CC=CC=C4C2(C1)CCN3

synonyms

Hasubanan

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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